

INO-5401 Demonstrates Promising Efficacy in Newly Diagnosed Glioblastoma

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Compound of Interest

Compound Name: **INO5042**

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A comprehensive analysis of INO-5401 in comparison to standard-of-care and alternative therapies for newly diagnosed glioblastoma (GBM) reveals a potential survival advantage, particularly in patients with MGMT methylated tumors. This guide provides a detailed comparison of the efficacy and methodologies of these treatments, supported by experimental data from clinical trials.

INO-5401 is an investigational DNA immunotherapy designed to elicit a targeted T-cell response against tumor-associated antigens commonly found in glioblastoma. Administered in combination with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12 (IL-12), and the PD-1 inhibitor cemiplimab, this novel therapeutic strategy aims to overcome the immunosuppressive tumor microenvironment characteristic of GBM.

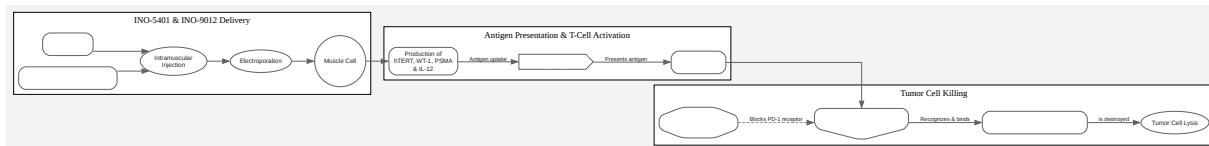
Comparative Efficacy Against Alternative Therapies

The efficacy of the INO-5401 combination therapy has been evaluated in a Phase 1/2 clinical trial (NCT03491683) involving patients with newly diagnosed GBM. The results are presented below in comparison to the current standard of care—concurrent radiation and temozolomide (the Stupp protocol)—and another therapeutic modality, Tumor Treating Fields (TTFields). The data is stratified by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter, a key biomarker for prognosis and treatment response in GBM.

Treatment Regimen	MGMT Promoter Status	Median Overall Survival (mOS) in months	Data Source
INO-5401 + INO-9012 + Cemiplimab	Unmethylated	17.9	NCT03491683[1]
Methylated	32.5	NCT03491683[1]	
Standard of Care (Radiation + Temozolomide)	Unmethylated	~14	Historical Controls[2]
Methylated	~22.8 - 26.0	Historical Controls[2] [3]	
Tumor Treating Fields (TTFields) + Temozolomide	Unmethylated	18.8	Real-world evidence[4]
Methylated	Not Reached (significantly longer than unmethylated)	Real-world evidence[4]	

Mechanism of Action: A Multi-pronged Immunological Attack

INO-5401 is a combination of three DNA plasmids that encode for the tumor-associated antigens hTERT, WT-1, and PSMA. When delivered into the patient's cells via intramuscular injection followed by electroporation, these plasmids instruct the cells to produce these antigens, which are then recognized by the immune system. This process primes and activates cytotoxic T-cells to identify and destroy GBM cells that express these antigens. The co-administration of INO-9012, which encodes for the cytokine IL-12, further enhances this anti-tumor immune response. The addition of a PD-1 inhibitor, cemiplimab, helps to overcome the immune checkpoints that tumors often exploit to evade immune destruction.



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Caption: Mechanism of action for INO-5401 immunotherapy.

Experimental Protocols

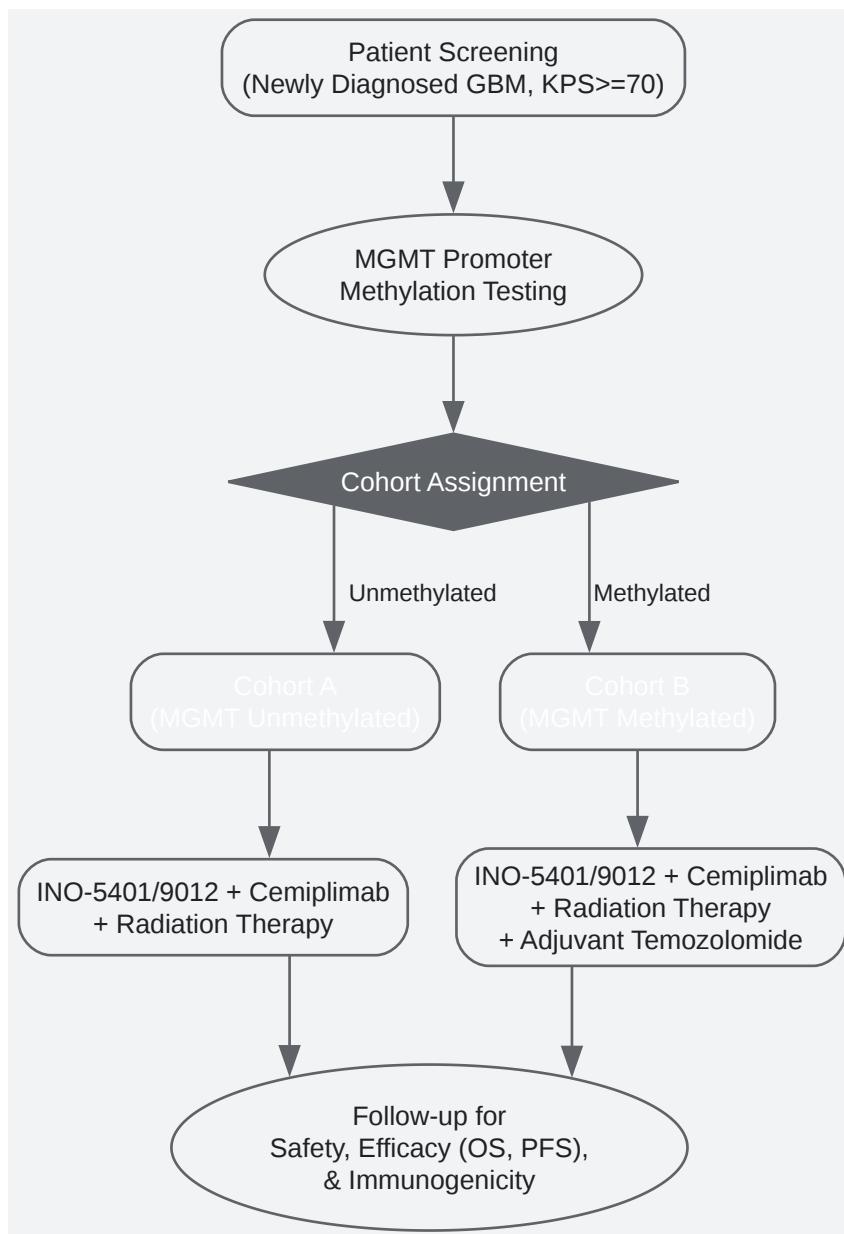
The clinical evaluation of INO-5401 in combination with INO-9012 and cemiplimab was conducted under a Phase 1/2, open-label, multi-center trial (NCT03491683).

Patient Population: The study enrolled 52 adult patients with newly diagnosed, histologically confirmed glioblastoma.^[1] Key inclusion criteria included a Karnofsky Performance Status (KPS) of ≥ 70 .^[5] Patients were divided into two cohorts based on their MGMT promoter methylation status: Cohort A with unmethylated MGMT promoter (n=32) and Cohort B with methylated MGMT promoter (n=20).^[1]

Treatment Regimen:

- **INO-5401 and INO-9012:** Patients received 9 mg of INO-5401 and 1 mg of INO-9012 via intramuscular injection followed by electroporation with the CELLECTRA® 2000 device.^{[6][7]} This was administered every three weeks for four doses, and then every nine weeks.^{[6][7]}
- **Cemiplimab:** Administered at a dose of 350 mg intravenously every three weeks.^[6]

- Standard of Care: All patients received standard-of-care radiation therapy (RT).[6] Patients in Cohort B (methylated MGMT) also received adjuvant temozolomide (TMZ) following radiation.[6]



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Caption: Clinical trial workflow for NCT03491683.

Concluding Remarks

The data from the Phase 1/2 trial of INO-5401 in combination with INO-9012 and cemiplimab suggests a promising improvement in overall survival for patients with newly diagnosed glioblastoma when compared to historical data for the standard of care. This effect appears to be more pronounced in patients with MGMT methylated tumors. While these results are encouraging, it is important to note that this was a single-arm study, and direct, randomized, controlled trials are necessary to definitively establish the superiority of this immunotherapy regimen over existing treatments. The detailed experimental protocols and the multi-faceted mechanism of action provide a strong rationale for the continued investigation of INO-5401 as a potential new cornerstone in the treatment of this challenging disease.

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